REACTION_CXSMILES
|
C(OC([N:6]1[CH2:11][CH2:10][C:9]([OH:20])([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)[CH2:8][CH2:7]1)=O)C.[OH-].[Na+]>C(O)C.O>[CH3:19][C:16]1[CH:15]=[CH:14][C:13]([CH2:12][C:9]2([OH:20])[CH2:8][CH2:7][NH:6][CH2:11][CH2:10]2)=[CH:18][CH:17]=1 |f:1.2|
|
Name
|
4-hydroxy-4-(4-methyl-benzyl)-piperidin-1-carboxylic acid ethylester
|
Quantity
|
70.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCC(CC1)(CC1=CC=C(C=C1)C)O
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 days
|
Duration
|
2 d
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
WAIT
|
Details
|
commenced for another day
|
Type
|
CUSTOM
|
Details
|
evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the water phase extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(CC2(CCNCC2)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |